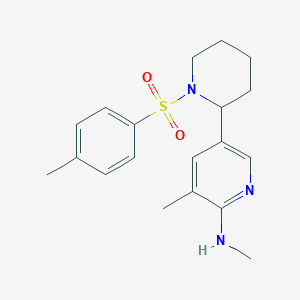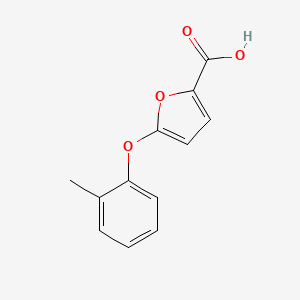
N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-二甲基-5-(1-甲苯磺酰基哌啶-2-基)吡啶-2-胺是一种复杂的有机化合物,其结构包含一个被二甲基取代的吡啶环和一个甲苯磺酰基哌啶部分。
准备方法
合成路线和反应条件
N,3-二甲基-5-(1-甲苯磺酰基哌啶-2-基)吡啶-2-胺的合成通常涉及多步有机反应。一种常见的方法是从制备甲苯磺酰基哌啶中间体开始,然后将其与吡啶衍生物偶联。反应条件通常需要使用强碱,如氢化钠或叔丁醇钾,以及二甲基甲酰胺或四氢呋喃等溶剂。最后一步通常涉及通过柱色谱进行纯化,以获得高纯度的所需产物。
工业生产方法
在工业生产中,N,3-二甲基-5-(1-甲苯磺酰基哌啶-2-基)吡啶-2-胺的生产可能涉及大规模分批反应,并采用优化的条件以最大限度地提高产量并减少杂质。使用自动化反应器和连续流动系统可以提高合成过程的效率和可扩展性。
化学反应分析
反应类型
N,3-二甲基-5-(1-甲苯磺酰基哌啶-2-基)吡啶-2-胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,以引入额外的官能团。
还原: 使用诸如氢化铝锂之类的试剂的还原反应可以通过还原特定官能团来改变化合物的结构。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 二甲基甲酰胺中的氢化钠用于亲核取代。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羟基化的衍生物,而还原可以产生胺或醇衍生物。
科学研究应用
N,3-二甲基-5-(1-甲苯磺酰基哌啶-2-基)吡啶-2-胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的合成砌块。
生物学: 研究其作为受体结合研究中配体的潜力。
医药: 探索其药理特性,包括治疗神经系统疾病的潜在治疗效果。
工业: 用于开发具有特定化学性质的新材料。
作用机制
N,3-二甲基-5-(1-甲苯磺酰基哌啶-2-基)吡啶-2-胺的作用机制涉及其与特定分子靶标(例如受体或酶)的相互作用。该化合物可能与这些靶标结合,调节其活性并导致各种生物学效应。所涉及的确切途径取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
N-甲基吡啶-2-胺: 一种更简单的类似物,具有类似的结构特征,但缺少甲苯磺酰基哌啶部分。
3,5-二甲基吡啶-2-胺: 另一种类似物,在吡啶环上具有不同的取代模式。
独特性
N,3-二甲基-5-(1-甲苯磺酰基哌啶-2-基)吡啶-2-胺由于同时存在二甲基吡啶和甲苯磺酰基哌啶基团而具有独特性,这赋予了其独特的化学和生物学性质。这种组合允许与分子靶标进行特定的相互作用,而这些相互作用是简单的类似物无法实现的。
属性
分子式 |
C19H25N3O2S |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
N,3-dimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-14-7-9-17(10-8-14)25(23,24)22-11-5-4-6-18(22)16-12-15(2)19(20-3)21-13-16/h7-10,12-13,18H,4-6,11H2,1-3H3,(H,20,21) |
InChI 键 |
MZPRVZNULNUUBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)
![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)

![(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B11816173.png)





![[(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)
![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)

![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)
